molecular formula C15H24N4O3 B2784738 ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate CAS No. 1286702-71-3

ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate

Cat. No.: B2784738
CAS No.: 1286702-71-3
M. Wt: 308.382
InChI Key: LOMNOIBHFNOWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate is a piperazine-based compound featuring a pyrazole moiety and an ethyl ester group. Its structure comprises a central piperazine ring linked to a 1H-pyrazol-1-yl ethyl group and a 4-oxobutanoate ester.

Properties

IUPAC Name

ethyl 4-oxo-4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-2-22-15(21)5-4-14(20)18-11-8-17(9-12-18)10-13-19-7-3-6-16-19/h3,6-7H,2,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMNOIBHFNOWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Alkylation of Piperazine: The piperazine ring is alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl group.

    Coupling Reaction: The pyrazole and piperazine intermediates are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Pharmacological Applications

Ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate exhibits a range of pharmacological activities, particularly in the treatment of mental health disorders and other medical conditions.

Anxiolytic and Antidepressant Activities

Research indicates that compounds with a similar structural framework have shown promising anxiolytic and antidepressant effects. For instance, studies on related pyrazole derivatives have demonstrated their ability to interact with multiple pharmacological targets, suggesting a potential for developing new therapeutic options for anxiety and depression . The mechanism of action often involves modulation of neurotransmitter systems, which is critical in alleviating symptoms associated with these disorders.

Anticonvulsant Properties

The anticonvulsant activity of piperazine derivatives has been explored extensively. Compounds similar to this compound have been synthesized and evaluated for their efficacy against seizure models, showing significant protective effects . This suggests that the compound may hold potential for managing epilepsy or seizure-related disorders.

Case Study: Anxiolytic Activity Evaluation

In a study evaluating similar compounds, researchers synthesized a series of piperazine derivatives and assessed their anxiolytic effects using animal models. The results indicated that certain derivatives exhibited significant reductions in anxiety-like behavior, correlating with their binding affinity to serotonin receptors .

Case Study: Anticonvulsant Efficacy

Another study focused on the anticonvulsant properties of related compounds demonstrated that specific structural modifications led to enhanced efficacy in seizure protection. The protective index was notably higher for compounds containing both pyrazole and piperazine moieties, suggesting a synergistic effect .

Mechanism of Action

The mechanism of action of ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Piperazine Linkage : The target compound shares a piperazine core with MK69/RTC193 and compounds in . Piperazine derivatives are favored for their conformational flexibility and ability to engage in hydrogen bonding .

Ester vs. Ketone Functionalization: Unlike MK69/RTC193, which features a ketone group, the target compound incorporates an ethyl ester.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 10d (trifluoromethylphenyl) and 10f (chlorophenyl) demonstrate that EWGs marginally reduce yields (89.1–93.4%) compared to non-halogenated analogs, likely due to steric hindrance during coupling . Pyrazole Modifications: The target compound’s pyrazole is unsubstituted, whereas commercial analogs () include methyl or nitro groups, which may alter solubility or reactivity .

Biological Activity

Ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a unique structure that combines a piperazine ring with a pyrazole moiety, which may contribute to its diverse biological effects.

Chemical Structure

The compound can be described by the following structural formula:

C14H20N4O3\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}_3

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The piperazine and pyrazole rings facilitate binding to active sites, while the oxobutanoate moiety may enhance the compound's affinity and specificity for these targets.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit significant antimicrobial properties, potentially making them candidates for the development of new antibiotics .
  • Anticancer Properties : Some pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar in structure to this compound have been reported to induce apoptosis in various cancer cell lines .
  • Anxiolytic Effects : Related compounds have demonstrated anxiolytic-like effects in animal models, suggesting that this class of compounds may modulate neurotransmitter systems involved in anxiety regulation .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerHigh
AnxiolyticSignificant

Study on Anticancer Activity

In a study evaluating the anticancer potential of pyrazole derivatives, it was found that this compound exhibited IC50 values comparable to established chemotherapeutics against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Anxiolytic Activity Investigation

A pharmacological evaluation of related pyrazole compounds revealed significant anxiolytic-like effects in rodent models, characterized by increased time spent in open areas during behavioral tests. This suggests a potential for these compounds in treating anxiety disorders .

Q & A

Q. How can researchers optimize the synthetic route for ethyl 4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate to improve yield and purity?

  • Methodological Answer : The synthesis of piperazine-pyrazole derivatives typically involves multi-step reactions, including nucleophilic substitution, coupling, and condensation. Key optimizations include:
  • Temperature Control : Maintaining temperatures between 60–80°C during coupling reactions to minimize side products .
  • Catalyst Selection : Using palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to functionalize the pyrazole ring .
  • Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution at the piperazine nitrogen .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization improve purity (>95% by HPLC) .

Q. What analytical techniques are critical for characterizing structural ambiguities in this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR resolves regiochemical ambiguities in the pyrazole and piperazine moieties. For example, pyrazole proton signals appear at δ 7.5–8.5 ppm, while piperazine methylene protons resonate at δ 2.5–3.5 ppm .
  • HPLC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~378) and monitors purity (>95%) .
  • X-ray Crystallography : Resolves stereochemical uncertainties in the oxobutanoate ester group, if crystallizable .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :
  • pH Stability : The ester group in the oxobutanoate moiety is prone to hydrolysis under alkaline conditions (pH > 9). Stability studies in buffers (pH 3–7) are recommended for biological assays .
  • Thermal Stability : Decomposition occurs above 150°C; storage at –20°C in inert atmospheres (argon) preserves integrity .

Advanced Research Questions

Q. What strategies address contradictory data in the compound’s reported biological activity across different assays?

  • Methodological Answer :
  • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives .
  • Purity Verification : Contradictions may arise from impurities; re-test after repurification via preparative HPLC .
  • Receptor Profiling : Use radioligand binding assays to confirm target specificity (e.g., serotonin or dopamine receptors linked to piperazine bioactivity) .

Q. How can researchers elucidate the pharmacological mechanism of action given structural similarities to kinase inhibitors?

  • Methodological Answer :
  • Kinase Screening Panels : Test against a panel of 50+ kinases (e.g., JAK2, EGFR) at 10 µM to identify off-target effects .
  • Molecular Docking : Model interactions with ATP-binding pockets using software like AutoDock Vina; prioritize residues within 4 Å of the pyrazole ring .
  • CRISPR Knockout Models : Validate target engagement by comparing activity in wild-type vs. kinase-deficient cell lines .

Q. What modifications to the pyrazole or piperazine moieties enhance structure-activity relationships (SAR) for therapeutic applications?

  • Methodological Answer :
  • Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., –NO₂ at C4) to enhance electrophilicity for covalent binding .
  • Piperazine Substitutions : Replace the ethyl linker with a polyethylene glycol (PEG) chain to improve solubility and blood-brain barrier penetration .
  • Bioisosteric Replacement : Substitute the oxobutanoate ester with a carboxylic acid to assess metabolic stability in vivo .

Q. What computational methods predict metabolic pathways and potential toxicities?

  • Methodological Answer :
  • In Silico Metabolism : Use ADMET Predictor™ or MetaSite to identify likely Phase I oxidation sites (e.g., piperazine N-dealkylation) .
  • CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.